

Independent Validation of AZD-1305's Effects on Cardiac Repolarization: A Comparative Guide

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An objective analysis of the electrophysiological properties of the investigational antiarrhythmic agent **AZD-1305**, with a focus on its impact on cardiac repolarization. This guide provides a comparative overview with other agents, supported by experimental data and detailed methodologies.

AZD-1305 is an investigational drug candidate designed for the management of cardiac arrhythmias, particularly atrial fibrillation.[1] It is characterized as a combined ion channel blocker, exhibiting effects on multiple cardiac currents involved in the cardiac action potential. [1][2] This guide synthesizes findings from independent studies to provide a comprehensive comparison of **AZD-1305**'s effects on cardiac repolarization against other agents, primarily the selective IKr blocker dofetilide.

Comparative Electrophysiological Profile

AZD-1305's primary mechanism of action involves the blockade of several key cardiac ion channels. In vitro studies have demonstrated its concentration-dependent inhibition of the rapidly activating delayed-rectifier potassium current (IKr) mediated by hERG channels, the L-type calcium current (ICaL), and the fast inward sodium current (INa).[1][2] Notably, its blocking effect on the fast sodium current is more pronounced in atrial myocytes compared to ventricular myocytes.[3][4]

Ion Channel Blocking Potency





The following table summarizes the in vitro potency of **AZD-1305** on various cardiac ion channels.

Ion Channel	Current	IC50 (μM)	Species	Reference
hERG	lKr	0.4	Human (recombinant)	[5]
hNav1.5	INa (peak)	1.5	Human (recombinant)	[5]
Cav1.2	ICaL	1.2	Human (recombinant)	[5]
Nav1.5	INa (late)	4.3	Dog (cardiomyocytes)	[6]
Nav1.5	INa (peak)	66	Dog (cardiomyocytes)	[6]

In Vivo Electrophysiological Effects: Comparison with Dofetilide

Studies in animal models have compared the in vivo electrophysiological effects of **AZD-1305** with dofetilide, a selective IKr blocker known for its potential to cause proarrhythmias.



Parameter	AZD-1305	Dofetilide	Animal Model	Key Findings	Reference
QT Interval Prolongation	Increased from 145 ± 8 ms to 196 ± 18 ms	Increased from 161 ± 3 ms to 256 ± 15 ms	Anesthetized methoxamine -sensitized rabbits	AZD-1305 induced less QT prolongation than dofetilide.	[2]
Increased from 290 \pm 7 ms to 397 \pm 15 ms (+37%)	-	Anesthetized dogs (normal hearts)	Significant QT prolongation observed.	[5]	
Increased from 535 ± 28 ms to $747 \pm$ 36 ms (+40%)	Increased from 511 ± 22 ms to 703 ± 45 ms (+38%)	Dogs with chronic atrioventricul ar block	Similar degrees of repolarization delay observed.	[5]	
Proarrhythmi c Potential (Torsades de Pointes - TdP)	0/17 rabbits	12/17 rabbits	Anesthetized methoxamine -sensitized rabbits	AZD-1305 did not induce TdP, unlike dofetilide.	[2]
4/11 dogs	14/14 dogs	Dogs with chronic atrioventricul ar block	AZD-1305 showed a lower incidence of TdP.	[5]	
Beat-to-Beat Variability of Repolarizatio n (Short-Term Variability - STV)	Changed from 2 ± 0.8 ms to 2 ± 0.3 ms (NS)	Changed from 2 ± 0.2 ms to 12 ± 1.1 ms	Anesthetized methoxamine -sensitized rabbits	AZD-1305 did not increase repolarization instability.	[2]

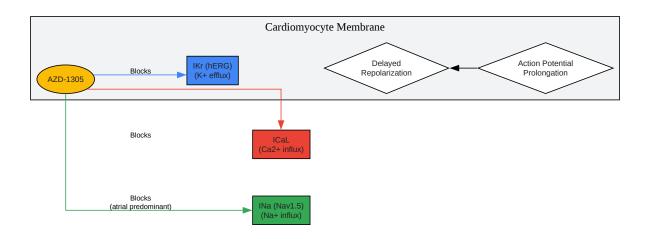


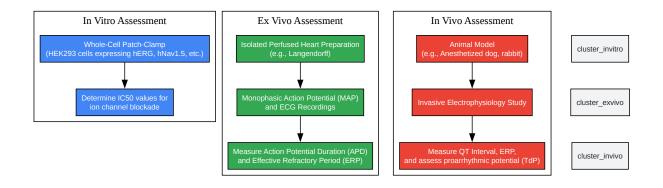
Changed from 2.8 ± 0.3 ms to 3.7 ± 0.3 ms (NS)	Changed from 2.3 ± 0.2 ms to 6.3 ± 0.7 ms	Dogs with chronic atrioventricul ar block	Dofetilide significantly increased beat-to-beat variability of monophasic action potential duration, while AZD- 1305 did not.	[5]	
Action Potential Duration (APD90)	Prolonged from 224±12 to 298±30 ms (atria) and 167±14 to 209±14 ms (ventricles) at 3.0 µM	-	Isolated coronary- perfused canine preparations	AZD-1305 prolonged APD more in atrial than ventricular tissue.	[4]
Effective Refractory Period (ERP)	Increased dose- dependently in atria and ventricles	-	Patients after catheter ablation of atrial flutter	AZD-1305 demonstrated potential antiarrhythmi c efficacy in a clinical setting.	[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of **AZD-1305** on cardiac ion channels and a typical experimental workflow for assessing its effects.







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References

- 1. AZD1305 Wikipedia [en.wikipedia.org]
- 2. Assessment of the ion channel-blocking profile of the novel combined ion channel blocker AZD1305 and its proarrhythmic potential versus dofetilide in the methoxamine-sensitized rabbit in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AZD1305 exerts atrial predominant electrophysiological actions and is effective in suppressing atrial fibrillation and preventing its reinduction in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AZD1305 Exerts Atrial-Predominant Electrophysiological Actions and Is Effective in Suppressing Atrial Fibrillation and Preventing Its Re-induction in the Dog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. The combined ion channel blocker AZD1305 attenuates late Na current and IKr-induced action potential prolongation and repolarization instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A randomized invasive cardiac electrophysiology study of the combined ion channel blocker AZD1305 in patients after catheter ablation of atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
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